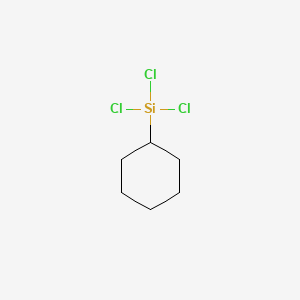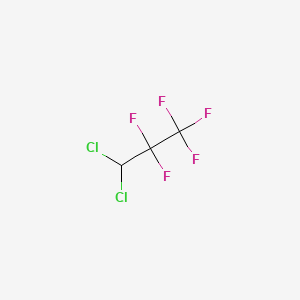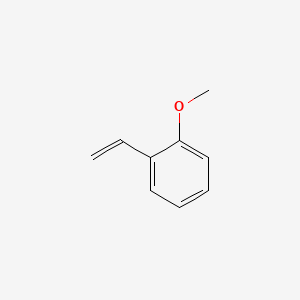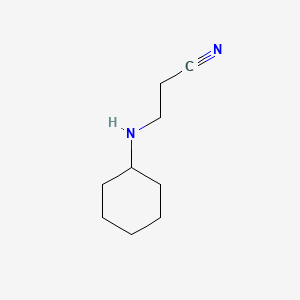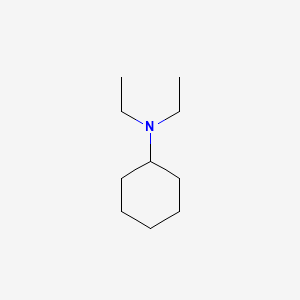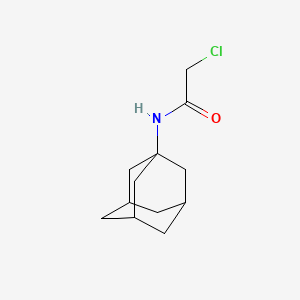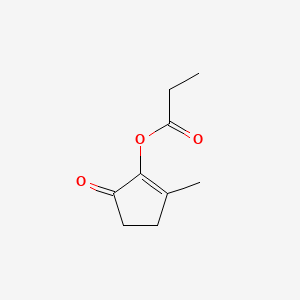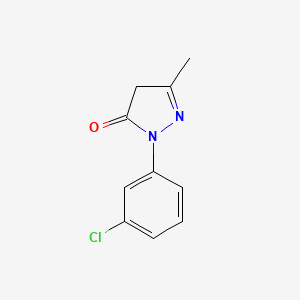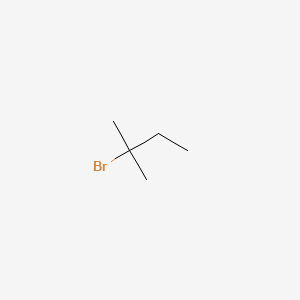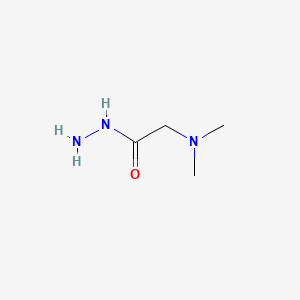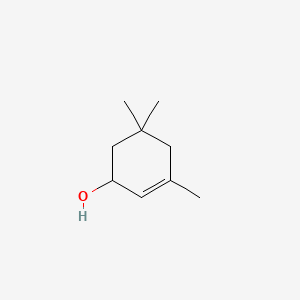
3,5,5-Trimethyl-2-cyclohexen-1-ol
Übersicht
Beschreibung
3,5,5-Trimethyl-2-cyclohexen-1-ol, also known as isophorol, is an organic compound with the molecular formula C₉H₁₆O. It is a cyclohexenol derivative characterized by a cyclohexene ring with a hydroxyl group (-OH) and three methyl groups (-CH₃) attached to the carbon atoms at positions 3 and 5. This compound is known for its versatility and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Hydroformylation of Isophorone: One common synthetic route involves the hydroformylation of isophorone (3,5,5-trimethyl-1-cyclohexene) to produce this compound. This reaction typically uses a rhodium-based catalyst under high pressure and temperature conditions.
Hydrogenation of Isophorone Oxide: Another method involves the hydrogenation of isophorone oxide, which is obtained by the epoxidation of isophorone, followed by the reduction of the epoxide to the corresponding alcohol.
Industrial Production Methods: The industrial production of this compound is primarily achieved through the hydroformylation process due to its efficiency and scalability. The process involves the use of a rhodium catalyst, high-pressure hydrogen gas, and carbon monoxide gas to convert isophorone into the desired compound.
Types of Reactions:
Oxidation: this compound can be oxidized to form isophorone, which is a valuable intermediate in the production of various chemicals.
Reduction: The compound can undergo reduction reactions to produce other derivatives, such as isophorone oxide.
Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Typical reducing agents include hydrogen gas and metal catalysts like palladium or platinum.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Isophorone: Produced by the oxidation of this compound.
Isophorone Oxide: Formed by the reduction of isophorone.
Other Derivatives: Various substituted derivatives can be synthesized through substitution reactions.
Wissenschaftliche Forschungsanwendungen
3,5,5-Trimethyl-2-cyclohexen-1-ol is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
3,5,5-Trimethyl-2-cyclohexen-1-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to undergo oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere, yielding the corresponding carbonyl compound . This reaction highlights its potential involvement in oxidative biochemical pathways. Additionally, this compound interacts with various biomolecules, including enzymes that facilitate its conversion to other chemical forms. The nature of these interactions often involves the formation of transient complexes that enable the compound to participate in catalytic cycles.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, with changes in cellular processes being observed over extended periods of exposure. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to elicit specific biochemical responses without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes pronounced only above certain concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, including oxidative and reductive processes. Enzymes such as oxidoreductases play a crucial role in the metabolism of this compound, facilitating its conversion to various metabolites. These metabolic pathways often involve the participation of cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FADH2), which are essential for the redox reactions that drive the metabolism of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound is influenced by its physicochemical properties, such as its hydrophobicity, which affects its ability to interact with lipid membranes and binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, this compound may be targeted to the mitochondria, where it can participate in metabolic processes, or to the nucleus, where it can influence gene expression .
Wirkmechanismus
The mechanism by which 3,5,5-trimethyl-2-cyclohexen-1-ol exerts its effects depends on the specific application. In organic synthesis, it typically undergoes electrophilic addition reactions, where the double bond in the cyclohexene ring reacts with electrophiles to form new compounds. The hydroxyl group can also participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and properties of the compound.
Molecular Targets and Pathways Involved:
Enzyme Catalysis: In biological systems, the compound may interact with enzymes, affecting their catalytic activity.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other cellular components.
Vergleich Mit ähnlichen Verbindungen
3,5,5-Trimethyl-2-cyclohexen-1-ol is structurally similar to other cyclohexenols and related compounds. Some of the similar compounds include:
Isophorone: The ketone derivative of this compound.
Cyclohexanol: A simpler cyclohexanol derivative without the methyl groups.
Cyclohexene: The unsaturated precursor to cyclohexanol derivatives.
Uniqueness: this compound is unique due to its combination of a hydroxyl group and methyl substituents on the cyclohexene ring, which provides distinct chemical reactivity and properties compared to its analogs.
Eigenschaften
IUPAC Name |
3,5,5-trimethylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWAWZXDDBHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047072 | |
| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-99-5 | |
| Record name | Isophorol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isophorol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isophorol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexen-1-ol, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-trimethylcyclohex-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPHOROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM50UCC5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5,5-Trimethyl-2-cyclohexen-1-ol formation in the context of the research?
A1: This compound, alongside five other norisoprenoids, was identified as a product of β-carotene degradation in a model system designed to mimic sea buckthorn wine production []. This finding suggests that these compounds could contribute to the aroma profile of sea buckthorn wine, potentially influencing its sensory characteristics. Understanding the formation of these compounds can provide insights into managing and potentially optimizing the flavor profile of sea buckthorn wine during production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


